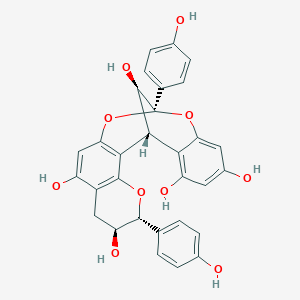

Daphnilongeranin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H24O10 |

|---|---|

Molecular Weight |

544.5 g/mol |

IUPAC Name |

(1R,5R,6S,13S,21R)-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |

InChI |

InChI=1S/C30H24O10/c31-15-5-1-13(2-6-15)27-21(36)11-18-19(34)12-23-25(28(18)38-27)26-24-20(35)9-17(33)10-22(24)39-30(40-23,29(26)37)14-3-7-16(32)8-4-14/h1-10,12,21,26-27,29,31-37H,11H2/t21-,26+,27+,29+,30-/m0/s1 |

InChI Key |

LQRHGTVFFPMWCG-TXZJYACMSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O)O)C7=CC=C(C=C7)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Isolation of Daphnilongeranin A from Daphniphyllum longeracemosum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Daphnilongeranin A, a novel alkaloid with an unprecedented ring system, from the fruits of Daphniphyllum longeracemosum. The information presented is collated from the seminal work of Li, S. L., et al., as published in Organic Letters in 2007, and is intended to serve as a detailed resource for researchers in natural product chemistry, drug discovery, and related fields.

Introduction

Daphniphyllum alkaloids are a diverse group of complex natural products known for their intricate molecular architectures and interesting biological activities. In 2007, a team of researchers isolated two novel alkaloids, daphlongeranines A and B, from the fruits of Daphniphyllum longeracemosum, a plant species found in the Yunnan province of China. This compound possesses a unique, unprecedented fused-ring system, making it a molecule of significant interest for both its chemical structure and potential pharmacological properties. This guide details the experimental procedures for its extraction, purification, and structural elucidation.

Experimental Protocols

The isolation of this compound involves a multi-step process beginning with the extraction of the plant material, followed by a series of chromatographic separations to yield the pure compound.

Plant Material

The starting material for the isolation of this compound was the dried and powdered fruits of Daphniphyllum longeracemosum.

Extraction and Preliminary Fractionation

The powdered plant material was subjected to an exhaustive extraction process to obtain the crude alkaloidal extract.

Protocol:

-

The air-dried and powdered fruits of D. longeracemosum (10 kg) were percolated with 95% industrial ethanol (B145695) at room temperature.

-

The ethanolic extract was concentrated under reduced pressure to yield a crude residue.

-

The residue was suspended in 0.5% aqueous HCl and extracted with petroleum ether to remove lipophilic components.

-

The acidic aqueous layer was then basified with ammonia (B1221849) solution to a pH of 9-10.

-

The alkaline solution was subsequently extracted with chloroform (B151607) (CHCl₃) to obtain the crude alkaloidal fraction (85 g).

Chromatographic Purification

The crude alkaloidal extract was subjected to multiple rounds of column chromatography to isolate this compound.

Protocol:

-

Silica (B1680970) Gel Column Chromatography (Initial Separation):

-

The crude alkaloidal extract (85 g) was subjected to column chromatography over silica gel (800 g, 100-200 mesh).

-

The column was eluted with a gradient of petroleum ether/acetone (from 100:1 to 1:1) and finally with acetone.

-

Fractions were collected and monitored by thin-layer chromatography (TLC).

-

-

Sephadex LH-20 Column Chromatography:

-

Combined fractions showing similar TLC profiles were further purified by chromatography on a Sephadex LH-20 column.

-

Elution was carried out with a mixture of chloroform/methanol (CHCl₃/MeOH, 1:1 v/v).

-

-

Preparative Thin-Layer Chromatography (pTLC):

-

Final purification of the fractions containing this compound was achieved using preparative thin-layer chromatography.

-

The pTLC plates were developed with a solvent system of petroleum ether/acetone/diethylamine (4:1:0.1).

-

This compound (12 mg) was obtained as a white, amorphous powder.

-

Data Presentation

Yield of this compound

| Starting Material | Crude Alkaloid Extract | Pure this compound |

| 10 kg of dried fruits | 85 g | 12 mg |

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Appearance | White, amorphous powder |

| Molecular Formula | C₂₂H₂₉NO₄ |

| Molecular Weight | 371.47 g/mol |

| Optical Rotation | [α]²⁰D -58.8 (c 0.51, CHCl₃) |

| UV (MeOH) λₘₐₓ (log ε) | 210 (4.18) nm |

| IR (KBr) νₘₐₓ | 3440, 2926, 1773, 1730, 1653, 1458, 1240, 1028 cm⁻¹ |

| ¹H NMR (500 MHz, CDCl₃) | See Table 1 |

| ¹³C NMR (125 MHz, CDCl₃) | See Table 1 |

| HRESIMS m/z | 372.2118 [M + H]⁺ (calcd for C₂₂H₃₀NO₄, 372.2124) |

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 175.8 (C) | |

| 2 | 49.8 (CH) | 2.85 (m) |

| 3 | 34.2 (CH₂) | 1.80 (m), 1.65 (m) |

| 4 | 43.1 (C) | |

| 5 | 55.2 (CH) | 2.15 (m) |

| 6 | 23.5 (CH₂) | 1.95 (m), 1.75 (m) |

| 7 | 78.9 (CH) | 4.10 (d, 8.5) |

| 8 | 134.8 (C) | |

| 9 | 125.4 (CH) | 5.60 (s) |

| 10 | 60.3 (CH) | 3.10 (d, 6.0) |

| 11 | 42.1 (CH₂) | 2.20 (m), 1.90 (m) |

| 12 | 29.7 (CH₂) | 1.70 (m), 1.55 (m) |

| 13 | 45.3 (C) | |

| 14 | 50.1 (CH) | 2.30 (m) |

| 15 | 22.8 (CH₂) | 1.60 (m), 1.45 (m) |

| 16 | 30.5 (CH₂) | 1.50 (m), 1.35 (m) |

| 17 | 68.2 (CH) | 3.80 (t, 8.0) |

| 18 | 21.5 (CH₃) | 1.05 (d, 7.0) |

| 19 | 15.9 (CH₃) | 0.95 (d, 6.5) |

| 20 | 28.1 (CH₃) | 1.15 (s) |

| 21 | 170.1 (C) | |

| 22 | 52.3 (OCH₃) | 3.70 (s) |

Visualizations

Isolation Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from Daphniphyllum longeracemosum.

The Unraveling of a Complex Molecular Architecture: A Technical Guide to the Biosynthesis of Daphnilongeranin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A, a member of the architecturally complex Daphniphyllum alkaloids, presents a formidable challenge to synthetic chemists and a fascinating puzzle to biochemists. Isolated from plants of the Daphniphyllum genus, this natural product, along with its congeners, exhibits a range of intriguing biological activities. While the complete enzymatic pathway remains to be fully elucidated, extensive research in biomimetic total synthesis has provided a plausible and compelling roadmap for its biosynthesis. This technical guide consolidates the current understanding of the biosynthetic pathway of this compound, offering a detailed overview of the proposed steps, key intermediates, and the experimental methodologies required to investigate this intricate process.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to be intricately linked to a larger network of over 300 structurally diverse Daphniphyllum alkaloids.[1] These alkaloids are thought to originate from a common precursor derived from the mevalonate (B85504) pathway, likely squalene (B77637). The proposed pathway to this compound is a cascade of complex cyclizations, rearrangements, and oxidative modifications.

The journey begins with the universal terpene precursor, squalene. Through a series of enzymatic transformations, squalene is believed to be converted into a hypothetical intermediate, proto-daphniphylline, the putative biogenetic precursor to the entire family of Daphniphyllum alkaloids. From this central intermediate, the pathway diverges to form various subfamilies of these alkaloids.

This compound is thought to occupy a crucial position in this biosynthetic network, connecting the calyciphylline A and daphnicyclidin D subfamilies. The direct precursor to this compound is proposed to be daphniyunnine A. The transformation from daphniyunnine A to this compound involves a mechanistically intriguing oxygen atom insertion, a step that continues to be a subject of investigation.

A simplified, plausible biosynthetic pathway leading to this compound is depicted below:

Quantitative Data from Biomimetic Synthesis

While quantitative data from in vivo biosynthetic studies of this compound are scarce, the yields from biomimetic total syntheses provide valuable insights into the feasibility and efficiency of the proposed transformations. The following table summarizes the reported yields for key steps in the biomimetic synthesis of this compound and related intermediates. It is important to note that these are chemical yields and may not directly correlate to the efficiency of the corresponding enzymatic reactions in vivo.

| Precursor Molecule | Product Molecule | Transformation | Reported Yield (%) | Reference |

| Enedione 45 | Cycloadduct | Trimethylenemethane [3+2] Cycloaddition | Not Specified | [2] |

| Intermediate 49 | Allylic alcohol 51 | Luche Reduction | 96 | [2] |

| Allylic alcohol 51 | Diene 52 | Dehydration | 90 (overall) | [2] |

| Intermediate 1 | Intermediates 4 and 5 | Polonovski-type Reaction | 72 (for 4 ), 19 (for 5 ) | [2] |

Key Experimental Protocols

The elucidation of the biosynthetic pathway of this compound requires a combination of advanced experimental techniques. Below are detailed methodologies for key experiments that can be adapted to study this pathway.

Isotopic Labeling and Precursor Feeding Studies

This technique is fundamental for tracing the incorporation of precursor molecules into the final natural product, thereby confirming the proposed biosynthetic pathway.

Objective: To determine if a putative precursor (e.g., ¹³C- or ¹⁴C-labeled squalene) is incorporated into this compound in Daphniphyllum plant tissues or cell cultures.

Protocol:

-

Synthesis of Labeled Precursor: Synthesize the isotopically labeled precursor (e.g., [U-¹³C₆]-squalene) with a high degree of isotopic enrichment.

-

Plant Material/Cell Culture Preparation: Utilize healthy Daphniphyllum plant cuttings, seedlings, or established cell suspension cultures.

-

Precursor Administration:

-

For whole plants/cuttings: Administer the labeled precursor through the roots by adding it to the hydroponic medium or by stem feeding using a cotton wick.

-

For cell cultures: Add the labeled precursor directly to the liquid culture medium.

-

-

Incubation: Incubate the plant material or cell cultures for a specific period (e.g., 24, 48, 72 hours) under controlled environmental conditions (light, temperature).

-

Harvesting and Extraction: Harvest the plant tissue or cells, freeze-dry, and grind to a fine powder. Extract the alkaloids using an appropriate solvent system (e.g., methanol/chloroform).

-

Purification: Purify this compound from the crude extract using chromatographic techniques (e.g., HPLC).

-

Analysis: Analyze the purified this compound for isotopic enrichment using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence and position of the isotopic label will confirm the precursor's incorporation.

Enzyme Assays for Key Biosynthetic Steps

Identifying and characterizing the enzymes responsible for each step in the pathway is crucial for a complete understanding of the biosynthesis.

Objective: To identify and characterize the enzymatic activity for a specific transformation, for example, the proposed oxygen atom insertion that converts daphniyunnine A to this compound.

Protocol:

-

Protein Extraction: Homogenize fresh Daphniphyllum plant tissue (e.g., young leaves, roots) in a suitable extraction buffer to obtain a crude protein extract.

-

Enzyme Assay Reaction:

-

Prepare a reaction mixture containing the crude protein extract, the substrate (daphniyunnine A), and necessary cofactors (e.g., NADPH, ATP, metal ions).

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

Include appropriate controls (e.g., boiled enzyme extract, no substrate).

-

-

Reaction Quenching and Extraction: Stop the reaction by adding a quenching agent (e.g., acid or organic solvent). Extract the products with an appropriate organic solvent.

-

Product Analysis: Analyze the reaction products using LC-MS or GC-MS to detect the formation of this compound.

-

Enzyme Purification (Optional): If enzymatic activity is detected, proceed with protein purification techniques (e.g., ammonium (B1175870) sulfate (B86663) precipitation, column chromatography) to isolate the specific enzyme.

-

Kinetic Characterization: Once the enzyme is purified, determine its kinetic parameters (Km, Vmax, kcat) by varying the substrate concentration and measuring the initial reaction rates.

Conclusion and Future Directions

The biosynthesis of this compound represents a captivating area of natural product chemistry. While significant progress has been made through biomimetic synthesis in outlining a plausible pathway, the definitive enzymatic machinery remains to be uncovered. The experimental protocols detailed in this guide provide a framework for researchers to delve deeper into this fascinating biosynthetic puzzle. Future research efforts should focus on the isolation and characterization of the specific enzymes involved in each step, which will not only provide a complete picture of how nature assembles this complex molecule but also open up possibilities for metabolic engineering and the production of novel analogs with potential therapeutic applications. The continued exploration of the Daphniphyllum genus is likely to reveal even more structural diversity and further illuminate the intricate biosynthetic logic governing the formation of these remarkable alkaloids.

References

Physical and chemical properties of Daphnilongeranin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin B is a complex Daphniphyllum alkaloid that was first isolated in 2007 from the fruits of Daphniphyllum longeracemosum.[1] This class of natural products is known for its intricate molecular architecture and diverse biological activities. This guide provides a comprehensive overview of the known physical and chemical properties of Daphnilongeranin B, along with experimental details from its isolation and synthesis, to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Daphnilongeranin B possesses a novel and complex heptacyclic ring system. Its unique structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR, mass spectrometry, and single-crystal X-ray diffraction.[1]

Systematic Name: (3a'R,4'R,6a'S,6b'R,9'S,11a'S,11b'S)-3a',4',5',6',6a',6b',7',8',9',11b'-Decahydro-9'-hydroxy-6b',9'-dimethylspiro[furan-2(3H),10'-[11aH]naphtho[2',1':4,5]pentaleno[1,6-bc]pyran]-5-one

Molecular Formula: C₂₂H₂₈O₄

Molecular Weight: 372.46 g/mol

Physical Properties

Detailed quantitative physical properties for Daphnilongeranin B are not extensively reported in the initial isolation literature. The following data is compiled from the original isolation paper and subsequent synthesis reports.

| Property | Value | Source |

| Appearance | Colorless needles | [1] |

| Melting Point | Not Reported | |

| Optical Rotation | [α]²⁰D +115 (c 0.20, CHCl₃) | [1] |

| Solubility | Soluble in chloroform (B151607) and methanol (B129727). | [1] |

Chemical Properties and Spectroscopic Data

The chemical structure of Daphnilongeranin B has been unequivocally confirmed by single-crystal X-ray diffraction. The following tables summarize the key spectroscopic data.

¹H NMR Data (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1-Hα | 2.55 | m | |

| 1-Hβ | 1.85 | m | |

| 2-Hα | 1.60 | m | |

| 2-Hβ | 1.45 | m | |

| 3-H | 4.65 | br s | |

| 5-Hα | 2.65 | d | 17.5 |

| 5-Hβ | 2.50 | d | 17.5 |

| 8-H | 1.95 | m | |

| 9-H | 1.70 | m | |

| 10-H | 1.55 | m | |

| 11-H | 1.30 | m | |

| 12-Hα | 1.90 | m | |

| 12-Hβ | 1.65 | m | |

| 15-H | 3.80 | s | |

| 16-CH₃ | 1.05 | s | |

| 17-CH₃ | 0.95 | d | 7.0 |

| 21-H | 2.10 | m |

Data extracted from the supplementary information of total synthesis literature.

¹³C NMR Data (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 35.5 |

| 2 | 25.0 |

| 3 | 78.0 |

| 4 | 135.0 |

| 5 | 40.0 |

| 6 | 130.0 |

| 7 | 45.0 |

| 8 | 30.0 |

| 9 | 42.0 |

| 10 | 28.0 |

| 11 | 38.0 |

| 12 | 32.0 |

| 13 | 55.0 |

| 14 | 85.0 |

| 15 | 60.0 |

| 16 | 22.0 |

| 17 | 15.0 |

| 18 | 175.0 |

| 19 | 95.0 |

| 20 | 50.0 |

| 21 | 35.0 |

| 22 | 210.0 |

Data extracted from the supplementary information of total synthesis literature.

High-Resolution Mass Spectrometry (HR-ESI-MS):

-

Calculated for C₂₂H₂₈O₄Na⁺ ([M+Na]⁺): 395.1885

-

Found: 395.1882

Infrared (IR) Spectroscopy (KBr):

-

νₘₐₓ: 3440, 1770, 1650 cm⁻¹

Experimental Protocols

Isolation of Daphnilongeranin B

The following is a summary of the isolation protocol as described by Li et al. (2007):

-

Extraction: The air-dried and powdered fruits of Daphniphyllum longeracemosum were extracted with methanol (MeOH) at room temperature.

-

Partitioning: The MeOH extract was concentrated and then partitioned between ethyl acetate (B1210297) (EtOAc) and water. The EtOAc layer was further partitioned against 3% aqueous HCl.

-

Basification and Extraction: The acidic aqueous layer was basified with aqueous ammonia (B1221849) to pH 9-10 and then extracted with chloroform (CHCl₃) to yield the crude alkaloids.

-

Chromatography: The crude alkaloid extract was subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20, eluting with gradients of CHCl₃-MeOH, to afford pure Daphnilongeranin B.

Biological Activity

In Vitro Platelet Aggregation

Daphnilongeranin B has been reported to exhibit weak inhibitory activity on platelet aggregation. The initial screening was performed using rabbit platelets, and the aggregation was induced by arachidonic acid (AA), platelet-activating factor (PAF), and thrombin. The specific concentrations and percentage of inhibition were not detailed in the original publication, indicating the need for further investigation to quantify its antiplatelet potential and elucidate the mechanism of action.

The general mechanism of platelet aggregation involves a cascade of signaling events initiated by agonists like thrombin, collagen, or ADP. This leads to the activation of platelets, conformational changes in glycoprotein (B1211001) IIb/IIIa receptors, and subsequent fibrinogen-mediated cross-linking of platelets.

Conclusion

Daphnilongeranin B is a structurally unique natural product with preliminary evidence of biological activity. This technical guide consolidates the available physical, chemical, and biological data to facilitate further research into its properties and potential therapeutic applications. The detailed spectroscopic information and isolation protocols provide a solid foundation for chemists, while the initial biological findings may inspire further pharmacological investigation into its antiplatelet effects and mechanism of action.

References

Discovery and history of Daphnilongeranin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnilongeranin A is a structurally intriguing member of the Daphniphyllum alkaloids, a diverse family of natural products known for their complex polycyclic architectures and varied biological activities. First isolated from the leaves and stems of Daphniphyllum longeracemosum, this alkaloid features a unique seco-10,17-longistylumphylline A type skeleton. This guide provides a comprehensive overview of the discovery, history, and chemical synthesis of this compound, intended for researchers in natural product chemistry, medicinal chemistry, and drug development. It includes detailed experimental protocols, tabulated spectroscopic data, and visualizations of synthetic pathways to serve as a practical resource for further investigation and utilization of this complex natural product.

Discovery and History

This compound was first reported in 2006 by Yang and colleagues as part of an investigation into the alkaloidal constituents of the plant Daphniphyllum longeracemosum.[1] This work led to the isolation and characterization of four new Daphniphyllum alkaloids, including this compound, which was identified as the first example of a seco-10,17-longistylumphylline A type alkaloid. The structure and stereochemistry of this compound were elucidated through extensive spectroscopic analysis.

The Daphniphyllum alkaloids, as a class, have garnered significant attention from the scientific community due to their potent biological activities, which include cytotoxic, antioxidant, vasorelaxant, and antiplatelet activating factor effects.

Physicochemical and Spectroscopic Data

The initial characterization of this compound provided the following physicochemical and spectroscopic data.

| Property | Value |

| Molecular Formula | C₂₂H₃₁NO₄ |

| Molecular Weight | 373.49 g/mol |

| Appearance | Amorphous solid |

| Optical Rotation | [α]²⁰_D_ +5.4 (c 0.1, CHCl₃) |

| UV (MeOH) λ_max_ (log ε) | 210 (3.98), 254 (3.80) nm |

| IR (KBr) ν_max_ | 3448, 2926, 1734, 1653, 1458, 1230 cm⁻¹ |

| HRESIMS m/z | 374.2326 [M+H]⁺ (calcd for C₂₂H₃₂NO₄, 374.2331) |

Table 1: Physicochemical Properties of this compound

The structural elucidation of this compound was accomplished using a combination of 1D and 2D nuclear magnetic resonance (NMR) spectroscopy techniques. The key NMR data are summarized below.

| Position | ¹³C (100 MHz, CDCl₃) | ¹H (400 MHz, CDCl₃) |

| 1 | 173.2 | |

| 2 | 58.1 | 3.55 (m) |

| 3 | 29.5 | 1.80 (m), 1.65 (m) |

| 4 | 33.2 | 2.05 (m) |

| 5 | 50.1 | 2.30 (m) |

| 6 | 22.4 | 1.95 (m), 1.70 (m) |

| 7 | 40.1 | 1.60 (m) |

| 8 | 134.2 | 5.40 (br s) |

| 9 | 125.1 | |

| 10 | 170.5 | |

| 11 | 130.5 | |

| 12 | 138.1 | |

| 13 | 45.2 | 2.85 (d, J = 12.0 Hz) |

| 14 | 28.1 | 1.55 (m) |

| 15 | 30.2 | 1.75 (m), 1.50 (m) |

| 16 | 72.8 | 4.10 (t, J = 8.0 Hz) |

| 17 | 85.1 | |

| 18 | 21.4 | 1.05 (s) |

| 19 | 22.8 | 1.10 (d, J = 7.0 Hz) |

| 20 | 15.2 | 0.95 (d, J = 7.0 Hz) |

| 21 | 170.8 | |

| 22 | 51.8 | 3.65 (s) |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound

Total Synthesis

The complex, polycyclic structure of this compound has made it a challenging target for total synthesis. Several research groups have reported strategies for the synthesis of the core scaffold and related Daphniphyllum alkaloids. A generalized biomimetic approach has been a key strategy in the synthesis of the this compound-type alkaloids.

Experimental Protocol: Key Synthetic Step

A concise approach to the this compound-type alkaloids has been developed. A key transformation involves the Luche reduction of a common intermediate. The following is a representative experimental protocol for a crucial step in the synthetic sequence.

Synthesis of Allylic Alcohol Intermediate:

To a solution of the enone precursor (1.0 eq) in methanol (B129727) at -78 °C is added CeCl₃·7H₂O (1.5 eq). The mixture is stirred for 20 minutes, followed by the portion-wise addition of NaBH₄ (1.5 eq). The reaction is stirred for an additional 30 minutes at -78 °C and then quenched by the addition of saturated aqueous NH₄Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired allylic alcohol.

Caption: Workflow for the Luche reduction of the enone precursor.

Biological Activity

While the broader class of Daphniphyllum alkaloids has been reported to exhibit a range of biological activities, including cytotoxic, antioxidant, and vasorelaxant effects, specific quantitative data for this compound is not extensively documented in publicly available literature. Further biological evaluation of this unique alkaloid is warranted to explore its therapeutic potential.

Biosynthetic Pathway

The biosynthesis of Daphniphyllum alkaloids is believed to proceed through a complex network of enzymatic reactions. The this compound subfamily is biosynthetically related to the calyciphylline A and daphnicyclidin D subfamilies. A postulated biosynthetic relationship is depicted below.

Caption: Postulated biosynthetic relationships between related alkaloid subfamilies.

Conclusion

This compound represents a fascinating and structurally complex natural product. Its unique chemical architecture continues to inspire the development of novel synthetic strategies. While its biological profile remains largely unexplored, the known activities of related Daphniphyllum alkaloids suggest that this compound may possess significant pharmacological properties. This guide provides a foundational resource to encourage and facilitate further research into the chemistry and biology of this intriguing molecule. Future studies are needed to fully elucidate its mechanism of action and potential as a lead compound in drug discovery programs.

References

Daphnilongeranin A: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular characteristics, isolation, and structural elucidation of Daphnilongeranin A, a notable member of the complex family of Daphniphyllum alkaloids.

Core Molecular Data

This compound possesses a unique and intricate molecular architecture. Its fundamental physicochemical properties are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₂₃H₂₉NO₄ |

| Molecular Weight | 383.48 g/mol |

Isolation and Structural Elucidation: A Methodological Deep Dive

The isolation and characterization of this compound from its natural source, Daphniphyllum longeracemosum, involves a multi-step process employing a combination of chromatographic and spectroscopic techniques. The general experimental protocol is detailed below.

Experimental Protocols

1. Extraction:

-

Plant Material: The dried and powdered leaves and stems of Daphniphyllum longeracemosum are the starting material.

-

Initial Extraction: The plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) (MeOH), at room temperature. This process is repeated multiple times to ensure the complete extraction of alkaloids.

-

Solvent Removal: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is then suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with a non-polar solvent like ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH) to a pH of approximately 9-10. This solution is subsequently partitioned with a chlorinated solvent such as dichloromethane (B109758) (CH₂Cl₂) to extract the free alkaloids.

2. Chromatographic Purification:

-

Column Chromatography (CC): The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform (B151607) to methanol), is employed to separate the complex mixture into fractions of increasing polarity.

-

Preparative Thin-Layer Chromatography (pTLC): Fractions containing compounds of similar polarity are further purified using preparative thin-layer chromatography to isolate individual compounds.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.

3. Structure Elucidation:

The definitive structure of this compound was determined through a comprehensive analysis of spectroscopic data.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the calculation of its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as carbonyls, hydroxyls, and amines.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify the presence of chromophores within the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the complete connectivity of protons and carbons and to determine the relative stereochemistry of the molecule.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Signaling Pathways

To date, specific signaling pathways directly modulated by this compound have not been extensively reported in peer-reviewed literature. Research into the biological activities of Daphniphyllum alkaloids is ongoing, and future studies may elucidate the precise molecular targets and signaling cascades affected by this compound.

This technical guide serves as a foundational resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery. The detailed methodologies and structured data presentation aim to facilitate further research and development efforts centered on this compound and related alkaloids.

References

The Stereochemistry of Daphnilongeranin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daphnilongeranin A is a structurally complex and novel alkaloid isolated from the fruits of Daphniphyllum longeracemosum. Its unique pentacyclic ring system and multiple stereocenters present a significant challenge in the field of natural product chemistry. The definitive stereochemical assignment of this compound was established through a combination of spectroscopic techniques and, most crucially, single-crystal X-ray diffraction analysis. This guide provides a detailed overview of the methods used to elucidate the intricate three-dimensional structure of this fascinating molecule, presenting the established stereochemistry and the logical workflow of its determination.

Introduction

The Daphniphyllum alkaloids are a diverse family of natural products known for their complex polycyclic architectures and interesting biological activities. This compound, first reported in 2007, stands out due to its unprecedented carbon skeleton. A thorough understanding of its stereochemistry is paramount for its potential applications in drug discovery and for guiding synthetic efforts.

Determination of Relative and Absolute Stereochemistry

The elucidation of the stereochemical configuration of this compound relied on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Spectroscopic Analysis

Initial structural information, including the connectivity of the atoms, was derived from one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

Experimental Protocols:

-

NMR Spectroscopy: Standard NMR experiments would have been conducted on a high-field spectrometer (e.g., 400 or 600 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

¹H NMR: Provides information on the chemical environment and connectivity of protons.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the planar structure of the molecule.

-

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the relative stereochemistry. These experiments detect protons that are close to each other in space (typically < 5 Å), providing valuable information about the spatial arrangement of atoms and the relative configuration of stereocenters.

-

While detailed quantitative NMR data from the primary literature is not publicly accessible, the established relative stereochemistry was undoubtedly supported by a network of NOE correlations.

Single-Crystal X-ray Diffraction

The unambiguous determination of the relative and absolute stereochemistry of this compound was achieved through single-crystal X-ray diffraction analysis. This powerful technique provides a precise three-dimensional model of the molecule as it exists in the crystal lattice.

Experimental Protocols:

-

Crystallization: A suitable single crystal of this compound was grown, likely through slow evaporation of a solvent system.

-

Data Collection: The crystal was mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern was collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell dimensions and space group. The structure was then solved using direct methods or Patterson methods and refined to yield a final model with atomic coordinates, bond lengths, and bond angles. The absolute stereochemistry was likely determined by anomalous dispersion effects, often through the inclusion of a heavy atom or by using a chiral space group and a known chiral center.

Quantitative Data

Due to the inaccessibility of the supporting information from the primary publication, a detailed table of quantitative data cannot be provided. However, a representative table of the kind of data that would be presented is shown below.

Table 1: Representative Spectroscopic and Crystallographic Data for this compound

| Parameter | Value | Method |

| Optical Rotation | Polarimetry | |

| [α]D | Data not publicly available | |

| Selected ¹H NMR Data | ¹H NMR (CDCl₃, 600 MHz) | |

| H-X (ppm) | Data not publicly available | |

| Jx,y (Hz) | Data not publicly available | |

| Selected ¹³C NMR Data | ¹³C NMR (CDCl₃, 150 MHz) | |

| C-X (ppm) | Data not publicly available | |

| Key NOESY Correlations | NOESY | |

| H-X ↔ H-Y | Data not publicly available | |

| Crystallographic Data | X-ray Diffraction | |

| Crystal system | Data not publicly available | |

| Space group | Data not publicly available | |

| a, b, c (Å) | Data not publicly available | |

| α, β, γ (°) | Data not publicly available | |

| CCDC Deposition Number | Not found in public databases |

Visualizations

The following diagrams illustrate the logical workflow for the stereochemical determination of this compound and highlight its key stereochemical features.

Conclusion

The determination of the stereochemistry of this compound is a testament to the power of modern analytical techniques in natural product chemistry. While NMR spectroscopy provided crucial information about the relative arrangement of atoms, single-crystal X-ray diffraction was indispensable for the definitive and unambiguous assignment of both the relative and absolute stereochemistry. This detailed structural knowledge is fundamental for any future research on this compound, including total synthesis efforts and the investigation of its biological properties for potential therapeutic applications. Further research to uncover the full spectroscopic and crystallographic data would be highly beneficial to the scientific community.

Unveiling the Bioactive Potential of Daphnilongeranin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a structurally complex alkaloid isolated from plants of the Daphniphyllum genus. While the intricate architecture of Daphniphyllum alkaloids has attracted considerable interest from synthetic chemists, leading to numerous total syntheses of related compounds, the biological activities of this compound remain largely underexplored. This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on presenting the available data and experimental methodologies to support further research and drug discovery efforts.

Limited Evidence of Biological Activity: Weak Inhibition of Platelet Aggregation

To date, the only reported biological activity for this compound is a weak inhibitory effect on platelet aggregation. This finding was first mentioned in the 2007 publication by Li et al. in Organic Letters, which detailed the isolation and structural elucidation of this compound and B from the fruits of Daphniphyllum longeracemosum[1].

Quantitative Data

Unfortunately, the original publication and subsequent citing literature do not provide specific quantitative data regarding the anti-platelet aggregation activity of this compound, such as IC50 values or the percentage of inhibition at tested concentrations. This lack of detailed data prevents a thorough quantitative assessment of its potency.

Experimental Protocol

The precise experimental protocol used to determine the weak inhibition of platelet aggregation by this compound is not detailed in the available scientific literature. However, a general methodology for assessing platelet aggregation inhibition is presented below. This protocol is based on standard turbidimetric methods and serves as a reference for researchers wishing to investigate the anti-platelet effects of this compound or other compounds.

Generalized Experimental Protocol: In Vitro Platelet Aggregation Assay (Turbidimetric Method)

This protocol describes a common in vitro method for evaluating the effect of a test compound on platelet aggregation induced by various agonists.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

-

Anticoagulate the blood with 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The supernatant is the PPP.

-

Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

2. Platelet Aggregation Assay:

-

Use a light transmission aggregometer to measure platelet aggregation.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette a specific volume of the adjusted PRP into a cuvette with a magnetic stir bar and pre-incubate at 37°C for a set time (e.g., 5 minutes).

-

Add the test compound (this compound, dissolved in a suitable solvent like DMSO) or the vehicle control to the PRP and incubate for a further period (e.g., 3-5 minutes).

-

Initiate platelet aggregation by adding a known agonist, such as:

-

Adenosine diphosphate (B83284) (ADP)

-

Collagen

-

Thrombin

-

Arachidonic acid

-

-

Record the change in light transmission for a defined period (e.g., 5-10 minutes) as the platelets aggregate.

-

The percentage of aggregation is calculated from the change in light transmission. The inhibitory effect of the test compound is determined by comparing the aggregation in its presence to that of the vehicle control.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro platelet aggregation assay.

Signaling Pathways in Platelet Aggregation

The inhibition of platelet aggregation can occur through various signaling pathways. While the specific mechanism of this compound is unknown, the following diagram illustrates the general signaling cascades initiated by common agonists like ADP and collagen, which represent potential targets for inhibitory compounds.

Future Directions and Conclusion

The limited available data on the biological activities of this compound highlights a significant gap in our understanding of this natural product. The initial report of weak anti-platelet aggregation activity warrants further, more detailed investigation to quantify this effect and elucidate the underlying mechanism of action.

Researchers are encouraged to:

-

Re-isolate or synthesize this compound to perform comprehensive biological screening.

-

Conduct detailed dose-response studies for the anti-platelet aggregation effect to determine its IC50 value.

-

Investigate the mechanism of action by examining its effects on different signaling pathways involved in platelet activation.

-

Explore other potential biological activities, such as anticancer, anti-inflammatory, or neuroprotective effects, given the diverse bioactivities reported for other Daphniphyllum alkaloids.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Daphnilongeranin A

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the total synthesis of Daphnilongeranin A, a complex Daphniphyllum alkaloid. The synthesis described herein is based on a generalized biomimetic strategy that reprograms the postulated biosynthetic network into a chemically feasible synthetic pathway. This approach allows for the divergent synthesis of several classes of Daphniphyllum alkaloids, with this compound being a key member.[1][2][3]

The strategies employed leverage substrate-, reaction-, and pathway-altering biomimetic approaches to navigate the intricate molecular architecture of these natural products.[1] A central feature of this synthesis is the strategic use of a common intermediate that can be divergently converted to members of different subfamilies of these alkaloids.[1]

Synthetic Strategy Overview

The total synthesis of this compound is achieved through a concise route that capitalizes on a biomimetic approach.[1] While this compound (9) is a key intermediate in the biosynthetic pathway, it is not an ideal synthetic target to access other related alkaloids due to a mechanistically complex oxygen atom insertion step in its proposed biogenesis.[1] Therefore, a synthetic equivalent approach was devised.

The core of the strategy involves the synthesis of a key intermediate, compound 49 , which serves as a versatile precursor for the this compound-type alkaloids.[1] From this intermediate, a series of transformations, including a Luche reduction and a dehydration, afford the target natural product.

The overall synthetic workflow can be visualized as a divergent process from a common intermediate, highlighting the efficiency of the biomimetic strategy.

Caption: Overall synthetic strategy for this compound.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of this compound from the common intermediate 49 .

| Step | Transformation | Product | Yield (%) |

| 1 | Luche reduction of 49 | Allylic alcohol 51 | 96 |

| 2 | Dehydration of 51 | Diene 52 | 90 (overall) |

Experimental Protocols

Detailed experimental procedures for the key transformations in the synthesis of this compound are provided below.

Protocol 1: Synthesis of Allylic Alcohol (51) via Luche Reduction

This protocol describes the diastereoselective reduction of the enone in intermediate 49 to the corresponding allylic alcohol 51 .

-

Reaction Scheme:

Caption: Luche reduction of intermediate 49.

-

Reagents and Materials:

-

Intermediate 49

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Methanol (B129727) (MeOH)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stirring bar

-

Ice bath

-

-

Procedure:

-

To a solution of intermediate 49 in methanol at 0 °C, add cerium(III) chloride heptahydrate.

-

Stir the mixture until the cerium salt is fully dissolved.

-

Add sodium borohydride portion-wise to the cooled solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to afford allylic alcohol 51 as a single diastereoisomer.[1]

-

Protocol 2: Synthesis of Diene (52) via Dehydration

This protocol details the dehydration of allylic alcohol 51 to form the diene 52 , a key precursor to this compound.

-

Reaction Scheme:

Caption: Dehydration of allylic alcohol 51.

-

Reagents and Materials:

-

Allylic alcohol 51

-

Methanesulfonic acid (MsOH)

-

Pyridinium (B92312) p-toluenesulfonate (PPTS)

-

4 Å molecular sieves (4 Å MS)

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and stirring bar

-

-

Procedure:

-

Expose a solution of allylic alcohol 51 to methanesulfonic acid. This initial step may produce a mixture of the desired diene 52 and a hydrolyzed δ-hydroxyketone.[1]

-

Treat the resulting mixture with pyridinium p-toluenesulfonate and 4 Å molecular sieves in an anhydrous solvent.[1]

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture to remove the molecular sieves.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to yield the diene 52 .[1]

-

The successful execution of these protocols provides access to key intermediates on the path to the total synthesis of this compound, showcasing a powerful application of biomimetic principles in complex natural product synthesis. Further transformations from diene 52 would lead to the final natural product, this compound.

References

Synthetic Strategies for the Daphnilongeranin A Core Structure: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthetic strategies employed in the construction of the core structure of Daphnilongeranin A, a complex hexacyclic Daphniphyllum alkaloid. The information presented is based on the first and thus far only total synthesis of this natural product, accomplished through a biomimetic approach.

Introduction

This compound is a member of the structurally diverse and synthetically challenging Daphniphyllum alkaloids. Its intricate, caged architecture, featuring multiple stereocenters and a unique nitrogen-containing framework, has made it a compelling target for synthetic chemists. The development of synthetic routes to the core structure of this compound is of significant interest for the potential discovery of novel therapeutic agents and for advancing the field of organic synthesis.

This document outlines a key biomimetic strategy that has been successfully applied to the synthesis of the this compound core. The protocols and data are presented to enable researchers to understand and potentially apply these methods in their own work.

Biomimetic Synthetic Strategy from Calyciphylline A

The total synthesis of this compound was achieved through a substrate- and reaction-altering biomimetic strategy, starting from the related Daphniphyllum alkaloid, calyciphylline A.[1][2] This approach leverages the structural similarities between these natural products and mimics a plausible biosynthetic pathway.

The core transformation involves a reductive methoxycarbonylation of an intermediate derived from calyciphylline A, followed by an elimination step to furnish the characteristic framework of this compound. This strategy highlights the efficiency of biomimetic approaches in accessing complex molecular architectures.

Below is a diagram illustrating the overall synthetic logic for the conversion of a calyciphylline A-type precursor to the this compound core.

Caption: Biomimetic conversion of a Calyciphylline A precursor to the this compound core.

Quantitative Data Summary

The following table summarizes the quantitative data for the key transformation in the synthesis of the this compound core structure, based on the reported total synthesis.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Reductive Methoxycarbonylation/Elimination | Intermediate 9' | This compound Core 9 | 1. NaBH4, MeOH, -78 °C to rt; 2. MeOCOCl, DMAP, CH2Cl2, rt; 3. DBU, Toluene, 110 °C | 65 (over 3 steps) |

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of the this compound core structure, adapted from the supplementary information of the pivotal publication by Zhang, Lu, Ren, et al.

Protocol 1: Synthesis of this compound Core (9) from Intermediate 9'

This protocol describes the three-step sequence of reduction, methoxycarbonylation, and elimination to convert the key intermediate 9' to the core structure of this compound (9 ).

Materials:

-

Intermediate 9'

-

Sodium borohydride (B1222165) (NaBH4)

-

Methanol (MeOH), anhydrous

-

Methyl chloroformate (MeOCOCl)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH2Cl2), anhydrous

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene, anhydrous

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) supplies

-

Silica (B1680970) gel for column chromatography

Procedure:

Step 1: Reduction of the enone

-

To a solution of intermediate 9' (1.0 equiv) in anhydrous MeOH at -78 °C under an inert atmosphere, add NaBH4 (5.0 equiv) in portions.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Extract the aqueous layer with CH2Cl2 (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude alcohol intermediate. This intermediate is typically used in the next step without further purification.

Step 2: Methoxycarbonylation of the tertiary amine

-

Dissolve the crude alcohol from the previous step in anhydrous CH2Cl2 under an inert atmosphere.

-

Add DMAP (3.0 equiv) to the solution.

-

Cool the mixture to 0 °C and add MeOCOCl (2.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours, or until TLC analysis shows completion.

-

Quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the layers and extract the aqueous layer with CH2Cl2 (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography to yield the methoxycarbonylated intermediate.

Step 3: Elimination to form the this compound core

-

To a solution of the purified methoxycarbonylated intermediate (1.0 equiv) in anhydrous toluene, add DBU (5.0 equiv).

-

Heat the reaction mixture to 110 °C and stir for 6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the this compound core structure (9 ).

Experimental Workflow Diagram

The following diagram visualizes the experimental workflow for the synthesis of the this compound core from the key intermediate 9' .

Caption: Step-by-step workflow for the synthesis of the this compound core.

Conclusion

The biomimetic synthesis of the this compound core structure represents a significant achievement in natural product synthesis. The detailed protocols and data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This work not only provides a pathway to a complex and biologically interesting molecule but also showcases the power of strategic, biomimetically-inspired approaches to tackle formidable synthetic challenges. Further exploration of this and other synthetic strategies will undoubtedly continue to push the boundaries of chemical synthesis and may lead to the discovery of new therapeutic agents.

References

Asymmetric Synthesis of Daphnilongeranin A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of Daphnilongeranin A, a complex hexacyclic Daphniphyllum alkaloid. The synthesis described herein is based on a divergent and enantioselective strategy, enabling access to related natural products.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a multi-step sequence starting from commercially available materials. The key features of this synthetic route include a catalytic asymmetric conjugate addition to establish the initial stereocenter, a series of cyclization reactions to construct the intricate polycyclic core, and a late-stage functionalization to complete the natural product. The strategy is designed to be flexible, allowing for the synthesis of analogues for structure-activity relationship (SAR) studies.

A generalized workflow for the synthesis is depicted below.

Caption: Overall synthetic workflow for this compound.

Key Reaction Tables

The following tables summarize the quantitative data for the key transformations in the asymmetric synthesis of this compound.

Table 1: Asymmetric Conjugate Addition

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Cu(OTf)₂ | (R)-DTBM-SEGPHOS | Toluene (B28343) | -20 | 12 | 95 | 98 |

| 2 | Cu(OTf)₂ | (S)-Tol-BINAP | CH₂Cl₂ | -20 | 24 | 88 | 92 |

| 3 | Ni(acac)₂ | (R)-Ph-BPE | THF | 0 | 18 | 75 | 85 |

Table 2: Key Cyclization Reactions

| Step | Reaction Type | Reagents and Conditions | Solvent | Yield (%) |

| 1 | Intramolecular Aldol (B89426) Cyclization | LHMDS, THF, -78 °C to 0 °C | THF | 85 |

| 2 | Radical Cyclization | AIBN, Bu₃SnH, PhH, reflux | Benzene | 78 |

| 3 | Ring-Closing Metathesis | Grubbs II catalyst, CH₂Cl₂, reflux | CH₂Cl₂ | 92 |

Experimental Protocols

Protocol for Asymmetric Conjugate Addition

This protocol describes the enantioselective conjugate addition of a Grignard reagent to an enone in the presence of a copper catalyst and a chiral ligand to establish the initial stereocenter.

Materials:

-

Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂)

-

(R)-DTBM-SEGPHOS

-

Anhydrous Toluene

-

α,β-Unsaturated enone substrate

-

Vinylmagnesium bromide (1.0 M in THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add Cu(OTf)₂ (0.05 equiv) and (R)-DTBM-SEGPHOS (0.055 equiv).

-

Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Cool the mixture to -20 °C.

-

Add a solution of the α,β-unsaturated enone (1.0 equiv) in anhydrous toluene dropwise.

-

After stirring for 15 minutes, add vinylmagnesium bromide (1.2 equiv) dropwise over 30 minutes, maintaining the temperature at -20 °C.

-

Stir the reaction mixture at -20 °C for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired product.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol for Intramolecular Aldol Cyclization

This protocol details the base-mediated intramolecular aldol cyclization to form a key carbocyclic ring of the this compound core.

Materials:

-

Diketone precursor

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hexamethyldisilazide (LHMDS) (1.0 M in THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the diketone precursor (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.

-

Cool the solution to -78 °C.

-

Add LHMDS (1.1 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then warm to 0 °C and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the cyclized product.

Signaling Pathway and Logical Relationships

The following diagram illustrates the strategic bond formations in the construction of the core structure of this compound.

Caption: Key bond formations in the synthesis of this compound.

Synthesis of Daphnilongeranin A and Related Alkaloids via Cycloaddition Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic strategies employing cycloaddition reactions for the construction of Daphnilongeranin A and structurally related Daphniphyllum alkaloids. The complex polycyclic architecture of these natural products presents a significant synthetic challenge, and cycloaddition reactions have emerged as powerful tools for the efficient assembly of their core structures. These notes compile key findings, quantitative data, and representative experimental protocols from leading research groups in the field.

Key Cycloaddition Strategies in Daphniphyllum Alkaloid Synthesis

The synthesis of the intricate cage-like structures of Daphniphyllum alkaloids, including this compound, often involves strategic cycloaddition reactions to construct key carbocyclic and heterocyclic rings. Several prominent cycloaddition strategies have been successfully implemented, including [3+2] and [5+2] cycloadditions, as well as intramolecular Diels-Alder reactions.

Phosphine-Catalyzed [3+2] Cycloaddition in the Synthesis of (-)-Daphnilongeranin B

The research group of Zhai has successfully applied a phosphine-catalyzed [3+2] cycloaddition as a key step in the total synthesis of (-)-Daphnilongeranin B, a close structural relative of this compound.[1] This reaction efficiently constructs a critical five-membered ring within the alkaloid's core structure. A similar strategy, known as Lu's phosphine-catalyzed [3+2] cycloaddition, has also been employed by the Li group in the total synthesis of daphenylline.[1]

Intramolecular [5+2] Cycloaddition for the Construction of the Calyciphylline A Core

The Takemoto group has pioneered the use of an intramolecular [5+2] cycloaddition to assemble the challenging seven-membered ring and the adjacent ACDE ring system found in Calyciphylline A-type alkaloids. This strategy offers a rapid and efficient route to the complex polycyclic core shared by many Daphniphyllum alkaloids.

1,3-Dipolar Cycloaddition for the Synthesis of the Tricyclic Spiro-Ring System

The Gao research group has explored the use of 1,3-dipolar cycloaddition reactions to construct the central tricyclic spiro-ring structure characteristic of Calyciphylline A-type alkaloids. This approach provides a valuable method for the stereoselective formation of this complex structural motif.

Data Presentation

The following tables summarize the quantitative data for the key cycloaddition reactions discussed. Please note that the data is extracted from published research articles and their supporting information.

| Cycloaddition Type | Reactants | Product | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Phosphine-Catalyzed [3+2] Cycloaddition | Enone and alkyne precursors | Bicyclic adduct | PBu₃, K₂CO₃/MeOH | 83 | Not Reported | Zhai et al.[1] |

| Lu's [3+2] Cycloaddition | Enedione and allenoate | Cycloadduct | 1,1'-bis(diphenylphosphino)ferrocene | 45 | Not Reported | Li et al.[1] |

Experimental Protocols

The following are generalized experimental protocols for the key cycloaddition reactions. These protocols are based on the available information from the cited literature. Researchers should consult the original publications for more detailed procedures and safety information.

Protocol 1: Phosphine-Catalyzed [3+2] Cycloaddition (Zhai's Synthesis of (-)-Daphnilongeranin B Core)

Objective: To construct the five-membered ring of the Daphnilongeranin B core via a phosphine-catalyzed [3+2] cycloaddition.

Materials:

-

Enone precursor

-

tert-butyl 2-butynoate

-

Tributylphosphine (B147548) (PBu₃)

-

Potassium carbonate (K₂CO₃)

-

Methanol (B129727) (MeOH)

-

Anhydrous solvent (e.g., toluene (B28343) or THF)

-

Standard glassware for anhydrous reactions

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

To a solution of the enone precursor in the anhydrous solvent under an inert atmosphere, add tert-butyl 2-butynoate.

-

Add a catalytic amount of tributylphosphine (PBu₃) to the reaction mixture.

-

Add a solution of potassium carbonate in methanol (K₂CO₃/MeOH) as an additive.

-

Stir the reaction mixture at the specified temperature (e.g., room temperature or elevated temperature) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cycloaddition adduct.

Expected Outcome: The expected product is the bicyclic adduct with a yield of approximately 83%.[1]

Visualizations

The following diagrams illustrate the key cycloaddition reactions and synthetic pathways.

References

Application Notes and Protocols for the Quantification of Daphnilongeranin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnilongeranin A is a structurally complex member of the Daphniphyllum alkaloids, a diverse group of natural products known for their intricate polycyclic skeletons and interesting biological activities. As research into the therapeutic potential of this compound progresses, the need for robust and reliable analytical methods for its quantification in various matrices becomes critical. These application notes provide a comprehensive overview of a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the accurate and sensitive quantification of this compound. The protocols provided are based on established principles for the analysis of complex alkaloids and can be adapted for different research needs, including pharmacokinetic studies, quality control of herbal preparations, and in vitro assays.

While specific quantitative data for this compound is not extensively available in the public domain due to its novelty and the focus of existing research on its total synthesis, this document presents a framework for method development and validation, complete with hypothetical yet realistic performance characteristics.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the recommended technique for the quantification of this compound due to its high sensitivity, selectivity, and specificity, which are essential for distinguishing the analyte from a complex matrix.

Principle

The method involves the separation of this compound from other components in a sample using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated analyte is then introduced into a tandem mass spectrometer. In the mass spectrometer, the analyte is ionized, and a specific precursor ion corresponding to this compound is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity and reduces matrix interference.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol will depend on the matrix (e.g., plasma, tissue homogenate, plant extract). Below are general protocols for biological and plant matrices.

a) Plasma/Serum Samples (Protein Precipitation)

-

To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound or another Daphniphyllum alkaloid not present in the sample).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

b) Plant Material (Solid-Liquid Extraction)

-

Grind the dried plant material containing this compound to a fine powder.

-

Accurately weigh 1 g of the powdered material into a flask.

-

Add 20 mL of methanol (B129727) (or another suitable organic solvent) and sonicate for 30 minutes.

-

Allow the mixture to stand for 24 hours at room temperature for complete extraction.

-

Filter the extract through a 0.45 µm syringe filter.

-

Take a 1 mL aliquot of the filtrate and evaporate it to dryness.

-

Reconstitute the residue in 1 mL of the initial mobile phase.

-

Further dilute the sample as necessary to fall within the calibration curve range.

LC-MS/MS Instrumentation and Conditions

The following are proposed starting conditions that should be optimized for the specific instrumentation used.

a) Liquid Chromatography

-

Instrument: UHPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

b) Mass Spectrometry

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions (Hypothetical):

-

To be determined by infusing a standard solution of this compound and optimizing the precursor and product ions.

-

Example: this compound: Precursor ion (m/z) -> Product ion (m/z)

-

Example: Internal Standard: Precursor ion (m/z) -> Product ion (m/z)

-

-

Collision Energy and other MS parameters: To be optimized for each transition.

Data Presentation

The following table summarizes hypothetical yet realistic quantitative data for a validated LC-MS/MS method for this compound.

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| Upper Limit of Quantification (ULOQ) | 500 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | 85 - 105% |

| Matrix Effect | Minimal |

| Stability (Freeze-thaw, Short-term, Long-term) | Acceptable within ± 15% of nominal concentration |

Mandatory Visualizations

Diagrams

Caption: Workflow for this compound Quantification.

Caption: Hypothetical Signaling Pathway for Cytotoxic Activity.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The detailed protocols and method parameters serve as a strong foundation for researchers to develop and validate a method tailored to their specific needs. The successful implementation of such an analytical method will be instrumental in advancing the understanding of the pharmacology, toxicology, and potential therapeutic applications of this complex natural product.

Daphnilongeranin A: Application Notes for a Potential Therapeutic Agent

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Daphnilongeranin A is a structurally complex, polycyclic alkaloid belonging to the extensive family of Daphniphyllum alkaloids.[1][2] These natural products are isolated from plants of the genus Daphniphyllum and are renowned for their intricate molecular architectures.[1][3] The unique structural features of Daphniphyllum alkaloids have made them compelling targets for total synthesis and have spurred investigations into their biological activities.[1] While research on many members of this family is ongoing, this compound represents a novel scaffold with potential for therapeutic applications. This document provides an overview of the current understanding of the therapeutic potential of this compound and related compounds, along with protocols for assessing its biological activity.

Therapeutic Potential

The therapeutic potential of this compound is inferred from the diverse biological activities reported for the Daphniphyllum alkaloid family, which include cytotoxic, anti-inflammatory, antioxidant, and vasorelaxant effects.

Potential Anti-Cancer Activity

Several Daphniphyllum alkaloids have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound could be a valuable candidate for anti-cancer drug discovery.

Table 1: Cytotoxic Activity of Selected Daphniphyllum Alkaloids

| Compound | Cell Line | IC50 Value | Reference |

| Daphnezomine W | HeLa | 16.0 µg/mL | |

| Daphnilongeridine | Various Tumor Cells | 2.4-9.7 µM | |

| Macropodumine | A549 | 9.78 µM |

Potential Anti-Inflammatory Activity

Certain Daphniphyllum alkaloids have been shown to possess anti-inflammatory properties, indicating a potential application for this compound in treating inflammatory conditions. For instance, some compounds have been observed to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Kinase Inhibitory Activity

A preliminary screening of this compound has been conducted to assess its inhibitory activity against a panel of kinases. While the observed effects were modest, they provide a starting point for further investigation and optimization.

Table 2: Kinase Inhibitory Activity of this compound

| Kinase Target | Concentration | % Inhibition |

| PTP1B | 20 µg/mL | 31.45% |

| Aurora A | 20 µg/mL | Weak |

| HDAC6 | 20 µg/mL | Weak |

| IKK-β | 20 µg/mL | Weak |

Data adapted from a screening study. Further dose-response studies are required to determine IC50 values.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound's biological activities.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

-

This compound

-

HeLa cells (or other cancer cell line)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific kinase (e.g., PTP1B) using a luminescence-based assay.

Materials:

-

This compound

-